molecular formula C15H10O3 B11870891 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- CAS No. 104970-15-2

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

Katalognummer: B11870891
CAS-Nummer: 104970-15-2
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: MYPCNEXFROJLSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a heterocyclic compound with a fused ring structure that includes both naphthalene and pyran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a formal oxa-[3 + 3] cycloaddition followed by Knoevenagel condensation and 6π-electrocyclization . The reaction conditions often include refluxing in acetic acid to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of merocyanine dyes, which exhibit photochromic properties . These reactions involve the absorption of light, causing a structural change in the molecule that results in a color change.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Naphtho[1,2-b]pyran: Similar in structure but differs in the position of the fused rings.

    2H-Pyran-2-one: Lacks the naphthalene moiety, making it less complex.

    4H-Chromene: Contains a benzene ring fused to a pyran ring but differs in the position of the oxygen atom.

Uniqueness

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

104970-15-2

Molekularformel

C15H10O3

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-acetylbenzo[g]chromen-2-one

InChI

InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3

InChI-Schlüssel

MYPCNEXFROJLSP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.